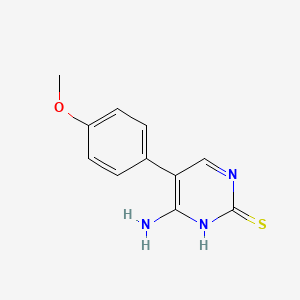
4H-1-Benzopyran-2-propanoic acid, 4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-2-propanoic acid, 4-oxo-: is a chemical compound with the molecular formula C12H10O4. Its IUPAC name is 3-(4-oxo-4H-chromen-2-yl)propanoic acid . This compound belongs to the chromone family and exhibits interesting biological properties.
Métodos De Preparación
Synthetic Routes::
- The reaction typically proceeds via an intramolecular Friedel-Crafts acylation, resulting in the formation of the chromone ring system.
4H-1-Benzopyran-2-propanoic acid, 4-oxo-: can be synthesized through various routes. One common method involves the cyclization of a suitable precursor, such as a substituted salicylaldehyde or resorcinol, under acidic conditions.
- Acid-catalyzed cyclization: The precursor is refluxed with a Lewis acid (e.g., aluminum chloride) or a Brønsted acid (e.g., sulfuric acid) in an organic solvent (e.g., dichloromethane or ethanol).
- Workup involves neutralization and extraction to isolate the product.
- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis.
- Optimization of reaction conditions, scalability, and purification processes are crucial for efficient production.
Análisis De Reacciones Químicas
Reactivity::
- Common reactions include oxidation, reduction, and substitution.
4H-1-Benzopyran-2-propanoic acid, 4-oxo-: undergoes various chemical reactions due to its chromone structure.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reduction with hydride reagents (e.g., lithium aluminum hydride, LiAlH) yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the carbonyl group.
- Oxidation produces the corresponding carboxylic acid.
- Reduction leads to the alcohol form.
- Substitution reactions yield various derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its pharmacological effects, such as enzyme inhibition.
Industry: May serve as a precursor for pharmaceuticals or agrochemicals.
Mecanismo De Acción
- The exact mechanism of action depends on the specific application.
- In enzyme inhibition studies, it likely interacts with active sites or binding pockets.
Comparación Con Compuestos Similares
- Its uniqueness lies in the specific substitution pattern and functional groups.
4H-1-Benzopyran-2-propanoic acid, 4-oxo-: shares structural features with other chromones, such as 5,7-dimethoxy-4-oxo-4H-chromen-2-yl propanoic acid.
Propiedades
Fórmula molecular |
C12H10O4 |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
3-(4-oxochromen-2-yl)propanoic acid |
InChI |
InChI=1S/C12H10O4/c13-10-7-8(5-6-12(14)15)16-11-4-2-1-3-9(10)11/h1-4,7H,5-6H2,(H,14,15) |
Clave InChI |
MDSOAQNAPYOTQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(O2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acet amide](/img/structure/B12126716.png)
![3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine](/img/structure/B12126725.png)

![(5Z)-5-(4-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126740.png)

![ethyl 4-[2-amino-3-(cyclopropylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate](/img/structure/B12126747.png)

![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid](/img/structure/B12126756.png)

![7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12126769.png)


amine](/img/structure/B12126783.png)
